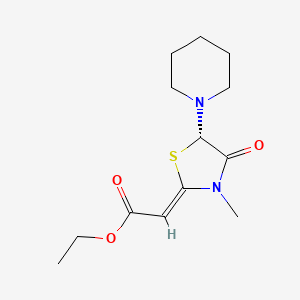

Dexetozoline

Beschreibung

Based on structural analogs and nomenclature patterns (e.g., "Dex-" prefix), it may belong to a class of benzimidazole or imidazoquinoline derivatives, which are often associated with central nervous system (CNS) modulation or antimicrobial activity . Its structural features likely include heterocyclic rings (e.g., thiazolidinone or quinazolinone moieties), as seen in related compounds .

Eigenschaften

CAS-Nummer |

77519-25-6 |

|---|---|

Molekularformel |

C13H20N2O3S |

Molekulargewicht |

284.38 g/mol |

IUPAC-Name |

ethyl (2Z)-2-[(5S)-3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene]acetate |

InChI |

InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9-/t13-/m0/s1 |

InChI-Schlüssel |

ZCKKHYXUQFTBIK-XPSMFNQNSA-N |

Isomerische SMILES |

CCOC(=O)/C=C\1/N(C(=O)[C@H](S1)N2CCCCC2)C |

Kanonische SMILES |

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dexetozoline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of Dexetozoline follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

Dexetozoline undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, Dexetozoline can be converted into its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on Dexetozoline, such as reducing ketones to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dexetozoline can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Dexetozoline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic uses in treating conditions like hypertension and cardiac failure.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Wirkmechanismus

Dexetozoline exerts its effects primarily through its interaction with specific molecular targets in the body. It acts on vascular smooth muscle cells to inhibit contractions induced by noradrenaline and histamine, thereby reducing vascular tone and blood pressure. The exact molecular pathways involved include modulation of ion channels and signaling cascades that regulate muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compound 6m (N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide)

- Structural Similarities: Both Dexetozoline and Compound 6m feature thioxothiazolidinone and quinazolinone cores, suggesting shared synthetic pathways or bioactivity targets (e.g., enzyme inhibition) .

- Dexetozoline’s substituents (unconfirmed) may prioritize metabolic stability or receptor selectivity.

Tetrazolinone Derivatives (Sumitomo Chemical, 2019)

- Key Features : These compounds contain a 1-(2-difluoromethylphenyl)methyl group, optimizing electronic and steric properties for pesticidal or antimicrobial applications .

- Contrast with Dexetozoline: While both classes employ fluorinated substituents, Dexetozoline’s lack of a tetrazolinone ring implies divergent pharmacological targets.

Functional Comparison with Xylometazoline

Xylometazoline , a widely used α-adrenergic agonist nasal decongestant, serves as a functional comparator despite differing structurally from Dexetozoline:

Comparison with Benzimidazole Derivatives (e.g., Isotonitazene)

Benzimidazole-based compounds like Isotonitazene (an opioid analog) highlight structural versatility:

- Shared Features : Both Dexetozoline and benzimidazoles incorporate nitrogen-rich heterocycles, which enhance binding to biological targets (e.g., receptors, enzymes) .

- Divergent Applications: Isotonitazene targets μ-opioid receptors, whereas Dexetozoline’s hypothetical applications (e.g., antimicrobial, CNS modulation) suggest non-opioid pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.